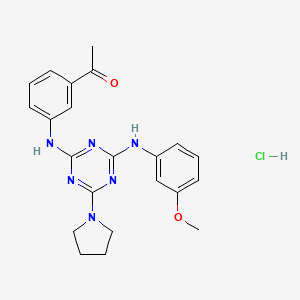
1-(3-((4-((3-Methoxyphenyl)amino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((4-((3-Methoxyphenyl)amino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride is a useful research compound. Its molecular formula is C22H25ClN6O2 and its molecular weight is 440.93. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((4-((3-Methoxyphenyl)amino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((4-((3-Methoxyphenyl)amino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiviral Activity
- Researchers have synthesized derivatives related to this compound, demonstrating antiviral activities. For instance, Attaby, Elghandour, Ali, and Ibrahem (2006) investigated the synthesis of similar compounds, focusing on their cytotoxicity and antiviral activities, specifically against HSV1 and HAV-MBB (Attaby et al., 2006).
Anticonvulsant Agents
- Malik and Khan (2014) designed and synthesized derivatives of this compound as sodium channel blockers and anticonvulsant agents. They found that certain derivatives exhibited significant anticonvulsant activity in the maximal electroshock (MES) test (Malik & Khan, 2014).
Synthesis in Green Chemistry
- Kumar, Rāmānand, and Tadigoppula (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives related to this compound, using surfactants in an aqueous medium. This approach aligns with the principles of green chemistry (Kumar et al., 2017).
Polymer Synthesis and Characterization
- Suresh, Vakees, Uma, Selvaraj, Karthikeyan, and Arun (2016) focused on the synthesis and characterization of UV cross-linkable polymers based on triazine, a class to which this compound belongs. They studied the photocrosslinking properties and thermal stability of these polymers (Suresh et al., 2016).
DNA Interaction and Docking Studies
- Kurt, Temel, Atlan, and Kaya (2020) synthesized Schiff base ligands derived from similar compounds, investigating their DNA binding properties and performing docking studies. This research suggests potential applications in drug development (Kurt et al., 2020).
Corrosion Inhibition
- Yadav, Kumar, Tiwari, Bahadur, and Ebenso (2015) explored the use of triazine derivatives as corrosion inhibitors for N80 steel in acidic media. They assessed the efficiency of these compounds using various techniques, including electrochemical impedance spectroscopy (EIS) (Yadav et al., 2015).
Anticancer Activity
- Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, and Mickevičius (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which showed significant antioxidant and anticancer activities, especially against glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Antibacterial Activity
- Merugu, Ramesh, and Sreenivasulu (2010) conducted microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, examining their antibacterial activities (Merugu, Ramesh, & Sreenivasulu, 2010).
properties
IUPAC Name |
1-[3-[[4-(3-methoxyanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2.ClH/c1-15(29)16-7-5-8-17(13-16)23-20-25-21(24-18-9-6-10-19(14-18)30-2)27-22(26-20)28-11-3-4-12-28;/h5-10,13-14H,3-4,11-12H2,1-2H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXKMLNYKZIOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-((3-Methoxyphenyl)amino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzo[d][1,3]dioxol-5-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2637042.png)
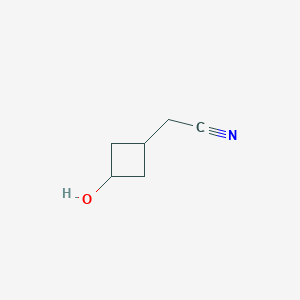


![6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2637047.png)
![9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2637049.png)
![4-{[(4-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637051.png)
![2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2637052.png)
![2-(methylsulfanyl)-5-[(Z)-(3-methyl-2-thienyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2637055.png)
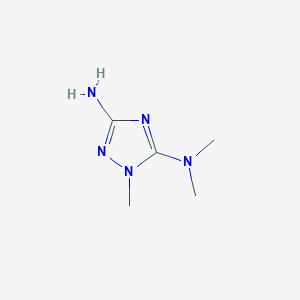
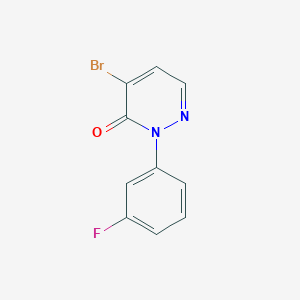
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B2637062.png)
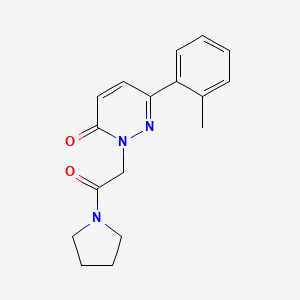
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2637064.png)